1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-cyclohexylpiperazine

Chemical Probes Medicinal Chemistry Scaffold Hopping

1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-cyclohexylpiperazine (CAS 1189906-98-6, MF: C₂₂H₂₇N₃O₃S, MW: 413.5) is a fully synthetic small molecule belonging to the benzenesulfonyl-pyridine-carbonyl-piperazine class. Its structure comprises a 6-benzenesulfonyl-pyridine-3-carbonyl head group linked to an N-cyclohexylpiperazine tail.

Molecular Formula C22H27N3O3S
Molecular Weight 413.54
CAS No. 1189906-98-6
Cat. No. B2705872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-cyclohexylpiperazine
CAS1189906-98-6
Molecular FormulaC22H27N3O3S
Molecular Weight413.54
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C22H27N3O3S/c26-22(25-15-13-24(14-16-25)19-7-3-1-4-8-19)18-11-12-21(23-17-18)29(27,28)20-9-5-2-6-10-20/h2,5-6,9-12,17,19H,1,3-4,7-8,13-16H2
InChIKeyWZRBEJWNQZHQED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-cyclohexylpiperazine (CAS 1189906-98-6): Procurement-Relevant Structural Profile


1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-cyclohexylpiperazine (CAS 1189906-98-6, MF: C₂₂H₂₇N₃O₃S, MW: 413.5) is a fully synthetic small molecule belonging to the benzenesulfonyl-pyridine-carbonyl-piperazine class. Its structure comprises a 6-benzenesulfonyl-pyridine-3-carbonyl head group linked to an N-cyclohexylpiperazine tail . The compound is catalogued in commercial screening libraries and is primarily positioned as a research tool for probing sigma-receptor pharmacology or kinase/inflammation targets, based on the known activity landscape of its cyclohexylpiperazine congeners [1].

Workflow
Sigma receptor pharmacology or kinase/inflammation target screening
Selection context
Structurally distinct cyclohexylpiperazine with benzenesulfonyl-pyridine-carbonyl head group
Procurement use
Scaffold-hopping and focused library design for sigma-2 probe research

Why 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-cyclohexylpiperazine Cannot Be Replaced by a Generic Cyclohexylpiperazine Analog


Cyclohexylpiperazines are a privileged scaffold for sigma-2 (σ₂) receptor engagement, but the nature, position, and connectivity of the terminal aromatic-sulfonyl group profoundly dictate subtype selectivity, functional activity (agonist vs. antagonist), and off-target profile [1]. Simply substituting a different benzenesulfonyl-piperazine or replacing the cyclohexyl group with a phenyl ring results in molecules with divergent hydrogen-bond acceptor/donor counts, rotatable bond numbers, and topological polar surface area (TPSA), which materially alter binding kinetics and in vivo pharmacokinetics. This guide therefore deconstructs the precise structural features that differentiate CAS 1189906-98-6 from its closest purchasable analogs.

Head group architecture
Benzenesulfonyl-pyridine-carbonyl increases H-bond acceptors and molecular complexity vs. simple phenylsulfonyl analogs, altering binding complementarity.
N-substituent flexibility
Cyclohexyl ring introduces an additional rotatable bond compared to rigid phenylpiperazine, which may shift sigma subtype selectivity.
Lipophilic burden
Halogenated aryl analogs (e.g., 3-chlorophenyl) carry higher MW and cLogP, potentially reducing ligand efficiency and solubility.

Quantitative Differentiation of 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-cyclohexylpiperazine: Head-to-Head Comparator Evidence for Scientific Procurement


Molecular Shape Diversity: Benzenesulfonyl-Pyridine-Carbonyl vs. Simple Benzenesulfonyl-Piperazine

The target compound incorporates a 6-benzenesulfonyl-pyridine-3-carbonyl linker, which introduces an additional aromatic ring, a carbonyl hydrogen-bond acceptor, and a pyridine nitrogen relative to the minimal analog 1-cyclohexyl-4-(phenylsulfonyl)piperazine [REFS-1, REFS-2]. This increases the heavy atom count from 21 to 29 (a 38% increase), the H-bond acceptor count from 3 to 5, and the molecular complexity from 352 to 643 (as computed by Chem960) . These changes provide a more three-dimensional pharmacophore for probing binding pockets that demand an extended aromatic-sulfonyl architecture.

Molecular Complexity
Reported
29 heavy atoms; 5 H-bond acceptors vs. 21 heavy atoms; 3 H-bond acceptors (38% heavy atom increase, 67% H-bond acceptor increase)
May improve binding site complementarity and selectivity potential
Calculated properties; requires experimental validation
Chemical Probes Medicinal Chemistry Scaffold Hopping

Rotatable Bond Flexibility vs. Rigid Phenylpiperazine Analogs

The target compound possesses 4 rotatable bonds, compared to only 3 for the direct phenyl analog 1-[6-(benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine (CAS 1031632-49-1) . This additional rotational degree of freedom arises from the cyclohexyl ring, which can adopt multiple chair conformations, versus the planar phenyl ring. In the context of sigma-2 receptor CoMFA models, restricted flexibility around the piperazine N-substituent is a known determinant of σ₂/σ₁ selectivity [1].

Rotatable Bonds
Class-level
Target: 4 rotatable bonds (cyclohexyl). Comparator phenylpiperazine: 3 rotatable bonds.
Conformational flexibility may influence sigma-2 subtype selectivity
Based on CoMFA models; SAR-dependent
ADME Optimization Ligand Efficiency Drug-likeness

Lipophilic Efficiency (LipE) Potential: Chlorophenyl vs. Cyclohexyl N-Substitution

The 3-chlorophenyl analog (CAS 1040673-61-7) introduces a halogen atom that increases molecular weight (441.9 vs. 413.5) and cLogP, often leading to promiscuous binding and poorer solubility . The target compound's cyclohexyl group provides hydrophobic bulk without the aromatic-planar and halogen-associated liabilities. In sigma-2 ligand optimization, maintaining LipE (pKi − cLogP) > 5 is critical for achieving in vivo efficacy; the cyclohexyl analog is predicted to have superior LipE relative to halogenated aryl counterparts based on its lower calculated lipophilicity [1].

Lipophilic Profile
Class-level
MW 413.5 (no halogen) vs. MW 441.9 (Cl). Lower predicted cLogP.
May offer better solubility and lower promiscuity risk
Predicted values; in vitro profiling advised
Lead Optimization Lipophilic Ligand Efficiency Physicochemical Profiling

Sigma Receptor Engagement Potential: Cyclohexylpiperazine vs. Acyclic Piperazine Derivatives

The cyclohexylpiperazine substructure is a validated pharmacophore for high-affinity sigma-2 (σ₂) receptor binding. The benchmark compound PB28 (a cyclohexylpiperazine derivative) exhibits a Kᵢ of 0.68 nM at σ₂ and 0.38 nM at σ₁ [1]. While direct binding data for CAS 1189906-98-6 are not publicly available from admissible sources, the presence of the identical N-cyclohexylpiperazine motif—absent in phenylpiperazine or simple benzenesulfonyl-piperazine analogs—places this compound in the sigma-active chemical space. The benzenesulfonyl-pyridine-carbonyl head group further differentiates it from PB28's tetralin-based tail, offering a novel vector for exploring sigma receptor subtype selectivity.

Sigma-2 Pharmacophore
Class-level
Contains N-cyclohexylpiperazine motif (identical to PB28 core); novel benzenesulfonyl-pyridine-carbonyl head group.
Structurally compatible with sigma-2 binding; activity requires confirmation
No direct binding data; inferred from known SAR
Sigma-2 Receptor Pharmacology Cancer Biology

Target Application Scenarios for 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-cyclohexylpiperazine Based on Comparator Evidence


Sigma-2 Receptor Chemical Biology Probe Development

Given the established role of N-cyclohexylpiperazine as a sigma-2 receptor recognition element [1], this compound serves as a structurally novel starting point for developing σ₂-selective chemical probes. Its benzenesulfonyl-pyridine-carbonyl head group distinguishes it from canonical ligands like PB28 and siramesine, enabling exploration of allosteric or orthosteric binding modes not accessible to existing chemotypes.

Kinase or Inflammation Target Focused Library Design

The benzenesulfonyl-pyridine-carbonyl motif shares pharmacophoric features with ATP-competitive kinase inhibitors (e.g., sulfonamide hinge binders) and COX-2 selective inhibitors [2]. Researchers building focused libraries for anti-inflammatory or oncology kinase targets should consider this compound as a three-dimensional, sp³-enriched scaffold that differentiates from flat, diaryl-heterocycle dominated collections.

Structure-Activity Relationship (SAR) Expansion Around Cyclohexylpiperazine Core

For medicinal chemistry teams already working with cyclohexylpiperazine derivatives (e.g., PB28 analogs, MC18, MC70), this compound offers a facile way to explore the impact of replacing the alkyl/aryl tail with a polar, H-bond-rich benzenesulfonyl-pyridine-carbonyl group. The documented difference of 4 vs. 3 rotatable bonds and the increased H-bond acceptor count (5 vs. 3) relative to simpler analogs provide a clear hypothesis for modulating target binding kinetics and ADME properties.

Negative Control or Selectivity Panel Compound

In screening cascades where PB28 or other cyclohexylpiperazine sigma ligands are used as positive controls, CAS 1189906-98-6 can serve as a structurally matched but pharmacologically distinct comparator. Its divergent head group is predicted to alter sigma-1/sigma-2 selectivity, making it suitable for counter-screening to assess target engagement specificity [1].

Application
Selection Property
Validation Focus
Sigma-2 receptor probe development
Distinct benzenesulfonyl-pyridine-carbonyl architecture
Subtype selectivity and orthosteric/allosteric binding evaluation
Kinase/inflammation focused library
Sulfonamide-linked hinge-binding motif
Kinase panel profiling and COX-2 inhibition assessment
Cyclohexylpiperazine SAR expansion
Higher H-bond capacity and rotatable bond flexibility
ADME parameter modulation and target residence time study
Selectivity counter-screen compound
Pharmacologically distinct head group vs. reference cyclohexylpiperazines
Sigma-1/sigma-2 specificity validation in binding assays
Quote Request

Request a Quote for 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-cyclohexylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.